H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a useful research compound. Its molecular formula is C99H151N35O19S4 and its molecular weight is 2263.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex peptide composed of various amino acids, which may exhibit a range of biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.
Structure and Composition
This peptide consists of the following amino acids:
- Basic Amino Acids : Lysine (Lys), Arginine (Arg)
- Aromatic Amino Acids : Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr)
- Sulfur-containing Amino Acids : Cysteine (Cys)
- Aliphatic Amino Acids : Valine (Val), Isoleucine (Ile)
The presence of multiple D-enantiomers suggests its potential for unique interactions with biological receptors due to stereochemical variations.
Antinociceptive and Anticonvulsant Properties
Research indicates that peptides similar to H-DL-Lys-DL-Trp exhibit significant antinociceptive (pain-relieving) and anticonvulsant activities. For instance, hemorphin analogs have been shown to interact with opioid receptors, leading to pain modulation and seizure control .
Opioid Receptor Interaction
Studies on related peptides reveal that they can act as agonists or antagonists at opioid receptors, influencing pain perception and emotional responses. The incorporation of specific amino acids like Arg and Tyr may enhance binding affinity to these receptors, potentially increasing efficacy in pain management .
Neuroprotective Effects
Peptides containing Trp and Cys have been associated with neuroprotective effects. They may enhance cognitive function by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases .
Case Studies
- Hemorphin Analog Studies
- Cognitive Function Markers
Data Tables
Properties
IUPAC Name |
N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-10-benzyl-33-butan-2-yl-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFYZCNRTZAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H151N35O19S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2263.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.